molecular formula C5H4N2O3 B131405 Pyrazinecarboxylic acid, 4-oxide CAS No. 874-54-4

Pyrazinecarboxylic acid, 4-oxide

Cat. No. B131405
CAS RN: 874-54-4
M. Wt: 140.1 g/mol
InChI Key: ACHIKYKJUATOBT-UHFFFAOYSA-N
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Description

Pyrazinecarboxylic acid, 4-oxide, is a derivative of pyrazinecarboxylic acid that has been studied for various applications, including its potential as an anticoccidial agent and its role in the synthesis of coordination polymers and other chemical compounds. The molecule is characterized by the presence of a pyrazine ring, a carboxylic acid group, and an oxide group, which contribute to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of pyrazinecarboxylic acid, 4-oxide, has been achieved through different methods. One approach involves the hydrolysis of methyl 6-chloro-2-pyrazinecarboxylate 4-oxide, which is obtained from methyl 6-chloro-2-pyrazinecarboxylate by reaction with m-chloroperbenzoic acid. Another method includes the oxidation of 6-hydroxymethyl-2(1H)-pyrazinone 4-oxide with nickel peroxide . Additionally, pyrazinecarboxylic acid 1-oxide can be synthesized by condensation of 2-methylpyrazine 1-oxide with benzaldehyde followed by oxidative cleavage .

Molecular Structure Analysis

The molecular structure of pyrazinecarboxylic acid derivatives has been elucidated using X-ray diffraction methods. These studies reveal that the molecules can form various adducts with other compounds, involving intra- and inter-molecular hydrogen-bonding interactions. The geometry of the carboxylic groups in relation to the pyrazine ring varies among different molecules, influencing the overall molecular conformation and the formation of layered structures in the solid state .

Chemical Reactions Analysis

Pyrazinecarboxylic acid, 4-oxide, and its derivatives participate in a range of chemical reactions. For instance, the compound has been converted to amine salts, esters, and amides, and has been used to prepare 6-methoxy, 6-mercapto, and 1-alkyl derivatives. These reactions expand the utility of the compound in various chemical syntheses and applications . Furthermore, reactions of pyrazine derivatives with other reagents can lead to the formation of new compounds, such as pyrazine 1,4-dioxides, which are obtained from the conversion of 2-acyl-1-hydroxy-3-imidazoline 3-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinecarboxylic acid, 4-oxide, and its derivatives have been studied through various analytical techniques. Thermal and electrical studies on coordination polymers constructed from pyrazine-2,3-dicarboxylic acid reveal that these compounds exhibit specific thermal behaviors and electrical conductivity patterns, which are important for their potential applications in materials science . Additionally, the synthesis of polyimides from pyrazine tetracarboxylic acid demonstrates the compound's utility in creating high-temperature-resistant polymers with specific decomposition points .

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyrazinecarboxylic acid, 4-oxide, has been synthesized using various methods, one of which involves hydrolysis of methyl 6-chloro-2-pyrazinecarboxylate 4-oxide. This compound and its derivatives, such as amine salts, esters, and amides, exhibit significant anticoccidial activity in chickens against Eimeria tenella (Imai et al., 1981).

Pharmacological Profile

  • Pyrazinecarboxylic acid, 4-oxide derivatives, like 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox), inhibit lipolysis in rat adipocytes and demonstrate prolonged activity in adipose tissue, suggesting its potential in lipid metabolism regulation (Lovisolo et al., 1981).

Synthetic Utility

  • Studies have shown efficient methods for synthesizing pyrazine 1-oxides substituted at C-2, which are valuable in organic synthesis and potential pharmaceutical applications (Sato, 1983).

Chemical Reactions and Properties

  • Research has demonstrated the synthesis of pyrazinecarboxylic acid amides, including pyrazinamide, an antituberculous drug, via oxidative ammonolysis, showcasing the compound's role in drug synthesis (Kagarlitskii et al., 1999).

Complex Formation with Lanthanides

  • Pyrazinecarboxylic acid forms complexes with rare-earth metals, which have been characterized for their electronic, spectroscopic, and thermal properties, indicating potential applications in materials science and coordination chemistry (Govindarajan, 2005).

Catalytic Applications

  • A study demonstrated the use of pyrazinecarboxylic acid in catalyzing efficient alkane oxygenation, indicating its potential in catalysis and industrial chemical processes (Sutradhar et al., 2013).

Metal-Organic Frameworks (MOFs)

  • Pyrazinecarboxylic acid is used in constructing metal-organic frameworks (MOFs), which have applications in catalysis, energy storage, and gas sensing due to their porous structures and controlled morphologies (Zhang et al., 2016).

properties

IUPAC Name

4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHIKYKJUATOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485519
Record name Pyrazinecarboxylic acid, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazinecarboxylic acid, 4-oxide

CAS RN

874-54-4
Record name Pyrazinecarboxylic acid, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Nováček, M Čeladník, K Palát… - Collection of …, 1972 - cccc.uochb.cas.cz
… Another preparation of the amide III started from 2-pyrazinecarboxylic acid 4-oxide (XIV). Compound XIV was treated with thionyl chloride and the resulting chloride of 5-chloro-2-…
Number of citations: 1 cccc.uochb.cas.cz
K IMAI, M MANo, T SEO, T MATSUNO - … and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
… with a small amount of 6—methoxy—2—pyrazinecarboxylic acid 4—oxide (4), which was’ detected by paper electrophoresis (PE). Alternatively, oxidation of the readily accessible G-…
Number of citations: 13 www.jstage.jst.go.jp
T Matsuno, N Kobayashi, F Hariguchi… - Experimental …, 1984 - Elsevier
The anticoccidial activity of an orotic acid analog, 1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid 4-oxide (carboxyemimycin), was tested in battery experiments, utilizing 9-day-old Single-…
Number of citations: 9 www.sciencedirect.com
RN HENRIE II - 1979 - search.proquest.com
… The alde hyde (existing as the hydrate) derived from nitrone ^ was found to be unstable and underwent spontaneous rearrangement to 2-pyrazinecarboxylic acid 4-oxide (29)• However …
Number of citations: 2 search.proquest.com
MJC Scanio, L Shi, WH Bunnelle… - Journal of medicinal …, 2011 - ACS Publications
A series of diazabicyclo[3.3.0]octane substituted pyridines and pyrazines was synthesized and characterized at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). The …
Number of citations: 10 pubs.acs.org
T MATSUNO, N KOBAYASHI, F HARIGUCHI… - Journal of veterinary …, 1996 - jstage.jst.go.jp
As rAcr, To clarify the character of the anticoccidial activity of diclazuril a series of battery trials was conducted. Diclazuril showed excellent anticoccidial activity in the infection of …
Number of citations: 6 www.jstage.jst.go.jp
MH El Kouni - Comparative Biochemistry and Physiology Part B …, 2017 - Elsevier
… The orotic acid analogue, 1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid 4-oxide, also known as carboxyemimycin (Fig. 3), exhibited marked anticoccidial activities against Eimeria tenella…
Number of citations: 25 www.sciencedirect.com
T Matsuno - Veterinary Parasitology, 1986 - Elsevier
In a series of battery experiments utilizing 9-day-old White Leghorn male chicks, 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine (VM 6387) and 9-(2-chloro-6-fluorobenzyl)-6-…
Number of citations: 1 www.sciencedirect.com

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